5-(1-Benzyl-1H-indol-3-yl)-2-(ethanesulfinyl)hexan-3-one
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Overview
Description
5-(1-Benzyl-1H-indol-3-yl)-2-(ethanesulfinyl)hexan-3-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzyl-1H-indol-3-yl)-2-(ethanesulfinyl)hexan-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Sulfinylation: The ethanesulfinyl group can be introduced through the reaction of the corresponding sulfoxide with the indole derivative.
Chain Extension: The hexanone chain is attached through a series of reactions involving alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Alcohol Derivatives: Formed through reduction of the ketone group.
Substituted Indoles: Formed through nucleophilic substitution of the benzyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its indole core.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.
Cancer Research: Investigation of its potential anti-cancer properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Manufacturing: Potential incorporation into drug formulations.
Mechanism of Action
The mechanism of action of 5-(1-Benzyl-1H-indol-3-yl)-2-(ethanesulfinyl)hexan-3-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The indole core can intercalate with DNA, while the benzyl and ethanesulfinyl groups may enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzyl-1H-indol-3-yl)-2-(methylsulfinyl)hexan-3-one: Similar structure with a methylsulfinyl group instead of ethanesulfinyl.
5-(1-Benzyl-1H-indol-3-yl)-2-(ethanesulfonyl)hexan-3-one: Contains a sulfonyl group instead of sulfinyl.
5-(1-Benzyl-1H-indol-3-yl)-2-(ethanesulfinyl)pentan-3-one: Shorter carbon chain.
Uniqueness
The uniqueness of 5-(1-Benzyl-1H-indol-3-yl)-2-(ethanesulfinyl)hexan-3-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethanesulfinyl group may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
61253-25-6 |
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Molecular Formula |
C23H27NO2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-(1-benzylindol-3-yl)-2-ethylsulfinylhexan-3-one |
InChI |
InChI=1S/C23H27NO2S/c1-4-27(26)18(3)23(25)14-17(2)21-16-24(15-19-10-6-5-7-11-19)22-13-9-8-12-20(21)22/h5-13,16-18H,4,14-15H2,1-3H3 |
InChI Key |
DGLDGALSVPDFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C(C)C(=O)CC(C)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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